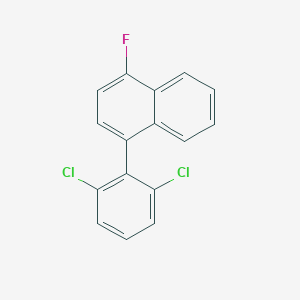

1-(2,6-Dichlorophenyl)-4-fluoronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)-4-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-13-6-3-7-14(18)16(13)12-8-9-15(19)11-5-2-1-4-10(11)12/h1-9H |

InChI Key |

ZHJVGXPUHNRFRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene

Detailed experimental NMR data for 1-(2,6-dichlorophenyl)-4-fluoronaphthalene is not available in the reviewed scientific literature.

Specific ¹H NMR spectral data, including chemical shifts and coupling constants for the protons of 1-(2,6-dichlorophenyl)-4-fluoronaphthalene, have not been reported.

Specific ¹³C NMR spectral data, detailing the chemical shifts of the carbon atoms in 1-(2,6-dichlorophenyl)-4-fluoronaphthalene, have not been reported.

Specific ¹⁹F NMR spectral data for the fluorine atom in 1-(2,6-dichlorophenyl)-4-fluoronaphthalene, which would provide valuable information about its electronic environment, have not been reported.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Detailed experimental and theoretical vibrational spectroscopy data for 1-(2,6-dichlorophenyl)-4-fluoronaphthalene is not available in the reviewed scientific literature.

The experimental Infrared (IR) and Raman spectra of 1-(2,6-dichlorophenyl)-4-fluoronaphthalene have not been published, preventing any interpretation of its vibrational modes.

As no experimental vibrational spectra are available, a correlation with theoretical vibrational frequencies for 1-(2,6-dichlorophenyl)-4-fluoronaphthalene cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The molecular ion peak (M⁺) would be expected, corresponding to the molecular weight of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+2 and M+4 peaks.

Key fragmentation pathways would likely involve the cleavage of the bond between the dichlorophenyl and fluoronaphthalene rings, as well as the loss of halogen atoms. The stability of the aromatic rings would influence the fragmentation, leading to characteristic ions.

Predicted Fragmentation Pattern:

| Fragment Ion | Proposed Structure | Significance |

| [C₁₆H₈Cl₂F]⁺ | Molecular Ion (M⁺) | Determines the molecular weight. |

| [C₁₀H₆F]⁺ | Fluoronaphthyl cation | Indicates cleavage of the C-C bond between the rings. |

| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | Indicates cleavage of the C-C bond between the rings. |

| [M - Cl]⁺ | Loss of a chlorine atom | A common fragmentation pathway for chlorinated compounds. |

| [M - F]⁺ | Loss of a fluorine atom | Possible, but generally less favorable than Cl loss. |

| [M - HCl]⁺ | Loss of hydrogen chloride | A potential rearrangement and elimination pathway. |

It is important to note that this table represents a prediction based on the fragmentation of similar compounds and would require experimental verification for confirmation.

X-ray Diffraction Analysis for Solid-State Structure Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield a reported crystal structure for 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available at this time.

However, based on the analysis of structurally related compounds, such as those containing a 2,6-dichlorophenyl group or a fluoronaphthalene moiety, certain structural features can be anticipated. The dihedral angle between the planes of the dichlorophenyl and fluoronaphthalene rings would be a key conformational parameter, likely influenced by steric hindrance from the ortho-chlorine atoms. The planarity of the naphthalene (B1677914) and phenyl rings is expected to be maintained. Intermolecular interactions in the crystal lattice would likely be governed by van der Waals forces and potentially weak C-H···F or C-H···Cl hydrogen bonds.

To obtain definitive structural information, single-crystal X-ray diffraction analysis of a suitable crystal of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene would be required.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods are used to determine the molecule's three-dimensional structure, electron distribution, and orbital energies, which collectively govern its reactivity and physical properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) are two foundational quantum mechanical methods used to approximate the electronic structure of molecules. prensipjournals.com DFT, in particular, is a popular method for its balance of computational cost and accuracy. It is used to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties. prensipjournals.comkbhgroup.in A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation for the molecule. prensipjournals.com

The HF method is another ab initio approach that, while often less accurate than modern DFT for many applications, provides a valuable starting point for more complex calculations. For a molecule like 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene, these methods would be used to predict bond lengths, bond angles, and dihedral angles of its most stable geometric configuration.

Conformational Analysis and Stability Studies

Most molecules are not rigid structures and can exist in various spatial arrangements, known as conformations, due to the rotation around single bonds. Conformational analysis is the study of these different arrangements and their relative energies to identify the most stable conformer(s). researchgate.netnih.gov For 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene, this would involve mapping the potential energy surface by systematically rotating the bond connecting the dichlorophenyl ring to the fluoronaphthalene moiety.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and electronic transitions. malayajournal.orgresearchgate.net A large energy gap generally implies high stability and low reactivity. malayajournal.org For substituted naphthalene (B1677914) systems, the nature and position of substituent groups can significantly tune the HOMO and LUMO energy levels and thus the reactivity of the molecule. rsc.org

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data Not Available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Data Not Available |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimental findings or aid in the structural elucidation of new compounds.

Theoretical Vibrational Spectra Prediction and Normal Coordinate Analysis

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. nih.govmdpi.com After optimizing the molecular geometry to find its lowest energy state, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which provides the harmonic vibrational frequencies. niscpr.res.in These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. niscpr.res.inresearchgate.net

A Normal Coordinate Analysis helps in the detailed assignment of each calculated frequency to a specific type of molecular vibration. nih.gov The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to achieve better agreement with experimental spectra. nih.gov Such analysis has been successfully performed for related compounds like 1-bromo-4-fluoronaphthalene (B1202307). nih.gov

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure determination. Quantum chemical methods, especially DFT, are now routinely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. nih.govnih.govresearchgate.net The prediction is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. prensipjournals.com

For 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene, predicting the ¹⁹F chemical shift would be particularly important for confirming the fluorine atom's position. researchgate.net The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and whether solvent effects are included in the calculation. researchgate.netrsc.org Comparing the predicted chemical shifts for a proposed structure with the experimental spectrum is a robust method for structural verification. nih.gov

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| ¹⁹F | C4-F | Data Not Available | Data Not Available |

Mechanistic Insights from Computational Studies

The synthesis of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene would likely proceed via a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism for such reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. diva-portal.org

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step in the catalytic cycle. diva-portal.org For the synthesis of the title compound, this would involve the reaction of either 1-bromo-4-fluoronaphthalene or 1-chloro-2,6-dichlorobenzene with the Pd(0) catalyst.

Transmetalation: In this step, the organic group from the organoboron compound (e.g., 2,6-dichlorophenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step proceeds through a transition state where both organic moieties are coordinated to the palladium center.

Reductive Elimination: This is the final step where the two organic fragments are coupled, forming the desired biaryl product, 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene, and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Computational studies on similar Suzuki-Miyaura reactions have identified and characterized the transition states for each of these elementary steps. nih.gov For instance, density functional theory (DFT) calculations can be employed to model the geometries and energies of these transient species. nih.gov The transition state for the C-C bond formation in the reductive elimination step is a key point on the reaction coordinate that determines the efficiency of the product formation. nih.gov

The energy profile of a reaction pathway describes the potential energy of the system as it progresses from reactants to products. By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction's thermodynamics and kinetics can be achieved.

Below is a hypothetical energy profile for the final step of the synthesis of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene via a Suzuki-Miyaura coupling, illustrating the concepts derived from computational studies of similar reactions.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Intermediate | Pd(II)-complex with both aryl groups | 0.0 | The stable intermediate prior to C-C bond formation. |

| Transition State | TS for Reductive Elimination | +15.0 | The energy barrier for the C-C bond formation. |

| Product Complex | Pd(0) complex with the biaryl product | -25.0 | The product is formed but still coordinated to the palladium. |

| Final Products | 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene + Pd(0) | -35.0 | The final, separated products of the reaction. |

Nonlinear Optical (NLO) Properties and Intramolecular Charge Transfer Analysis

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. ipme.ru The NLO response of a molecule is related to its ability to alter the properties of light passing through it and is fundamentally linked to its electronic structure.

Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. ipme.ru Key parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) can be calculated. The magnitude of the first hyperpolarizability is a measure of the second-order NLO activity. ipme.ru

For a molecule like 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene, the presence of electron-donating (fluorine) and electron-withdrawing (dichlorophenyl) groups attached to the naphthalene π-system can lead to significant intramolecular charge transfer (ICT) upon electronic excitation. This ICT is a key factor for enhancing NLO properties. ipme.ru

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the nature of the electronic transitions and the extent of ICT. In donor-acceptor systems, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that influences the NLO response; a smaller gap generally correlates with a larger hyperpolarizability.

Computational studies on analogous donor-acceptor naphthalene derivatives have shown that the strategic placement of electron-donating and withdrawing groups can significantly enhance the first hyperpolarizability. ipme.ru

Below is a table of hypothetical calculated electronic properties for 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene, based on trends observed in similar halogenated phenyl-naphthalene systems.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.5 eV | Related to the electronic excitation energy and NLO properties. |

| Dipole Moment (μ) | 3.5 D | A measure of the molecule's overall polarity. |

| First Hyperpolarizability (β) | 150 x 10-30 esu | Indicates the second-order NLO response. |

Reactivity and Mechanistic Studies of 1 2,6 Dichlorophenyl 4 Fluoronaphthalene Analogs

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the functionalization of the 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene scaffold. The electronic nature of the substituents and the aromatic rings dictates the pathways for both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a primary pathway for modifying aromatic compounds. youtube.comscielo.org.mx In the case of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene analogs, the reaction's regioselectivity and rate are influenced by the directing and activating or deactivating effects of the existing substituents. The fluorine atom on the naphthalene (B1677914) ring, while deactivating the ring towards electrophilic attack due to its inductive electron-withdrawing effect, acts as an ortho, para-director because of its ability to donate electron density through resonance. researchgate.net Similarly, the chlorine atoms on the phenyl ring are deactivating and ortho, para-directing. researchgate.net

The dichlorophenyl group itself is strongly deactivating, making the phenyl ring less susceptible to electrophilic attack than the fluoronaphthalene moiety. Therefore, electrophilic attack is more likely to occur on the naphthalene ring system. The directing effects of the fluorine atom would channel incoming electrophiles primarily to the positions ortho and para to it. However, the bulky 2,6-dichlorophenyl group at the 1-position introduces significant steric hindrance, which would likely disfavor substitution at the ortho position (position 2). Consequently, electrophilic attack is predicted to occur preferentially at the para position relative to the fluorine atom.

| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|

| -F (on Naphthalene) | Inductively withdrawing, resonance donating | Ortho, Para | Deactivating |

| -Cl (on Phenyl) | Inductively withdrawing, resonance donating | Ortho, Para | Deactivating |

| 2,6-Dichlorophenyl group | Inductively withdrawing, Steric hindrance | - | Deactivating, influences regioselectivity |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to replace a leaving group on an aromatic ring with a nucleophile. nih.gov This reaction is fundamentally different from EAS, as it requires the aromatic ring to be electron-poor. masterorganicchemistry.com The presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group is typically necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgopenstax.orglibretexts.org

For 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene, the fluorine atom can serve as a leaving group. The rate of SNAr reactions with aryl halides often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The dichlorophenyl substituent is electron-withdrawing, which helps to lower the electron density of the naphthalene ring system, thereby facilitating nucleophilic attack. For the reaction to proceed efficiently, this electron-withdrawing effect must effectively stabilize the anionic Meisenheimer intermediate formed upon attack at the carbon bearing the fluorine atom. libretexts.org While concerted SNAr mechanisms exist where a distinct Meisenheimer intermediate is not formed, the classical two-step addition-elimination mechanism is common for activated aryl halides. nih.gov

| Requirement | Role in Mechanism | Relevance to 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene |

|---|---|---|

| Electron-deficient aromatic ring | Facilitates attack by the nucleophile. masterorganicchemistry.com | The dichlorophenyl group contributes to making the naphthalene ring electron-poor. |

| Good leaving group | Is displaced in the final step of the reaction. | The fluorine atom is an excellent leaving group in SNAr reactions. masterorganicchemistry.com |

| Strong electron-withdrawing group | Stabilizes the negative charge of the Meisenheimer intermediate via resonance or induction. openstax.orglibretexts.org | The dichlorophenyl group provides inductive withdrawal, but its ability to provide resonance stabilization to an intermediate at the C4 position is limited. |

Carbon-Halogen Bond Activation and Functionalization

The carbon-halogen bonds (C-F and C-Cl) in 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene are key sites for functionalization through various activation methods. These processes are central to creating more complex molecules via cross-coupling and other transformations.

Hydrodefluorination Processes

Hydrodefluorination is a reduction reaction where a carbon-fluorine bond is cleaved and replaced by a carbon-hydrogen bond. This transformation is challenging due to the high strength of the C-F bond. Catalytic methods are often employed to achieve this under manageable conditions. Catalysts based on transition metals such as rhodium (Rh), palladium (Pd), and nickel (Ni) have been shown to promote hydrodefluorination (HDF) of fluorinated aromatic compounds. researchgate.net These reactions can proceed under mild, aqueous conditions and may involve hydrogen gas or other hydrogen sources. Electrocatalytic hydrodefluorination (EHDF) offers an alternative approach that avoids the use of additional reducing agents like H₂. researchgate.net For analogs of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene, such methods could selectively target the C-F bond on the naphthalene ring.

Metal-Mediated Dehalogenation and Radical Pathways

Metal-mediated dehalogenation often proceeds through radical intermediates. organic-chemistry.org Visible-light photoredox catalysis has emerged as a powerful, environmentally friendly method for the reduction of aryl halides to generate aryl radicals. nih.gov In this process, a photosensitizer absorbs light and initiates an electron transfer to the aryl halide, leading to the cleavage of the carbon-halogen bond and the formation of an aryl radical. nih.govresearchgate.net This radical can then be trapped by a hydrogen atom source to yield the dehalogenated product. organic-chemistry.org This approach could be applied to 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene to selectively cleave either the C-Cl or C-F bonds, depending on the reduction potential of the specific bond and the catalyst system employed. Phenothiazine-based photoredox catalysts, for instance, can be tuned to achieve chemoselective carbon-halogen bond activation. acs.org

| Method | Key Reagents/Conditions | Mechanism Summary | Reference |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Photosensitizer (e.g., organic dyes, metal complexes), light source (e.g., LEDs), hydrogen atom donor | Photoinduced electron transfer from an excited catalyst to the aryl halide forms a radical anion, which fragments to an aryl radical. | nih.govresearchgate.net |

| Base-Promoted Hydrogenation | Strong base (e.g., cesium carbonate), hydrogen source (e.g., 2-propanol), radical initiator (e.g., peroxide) | A radical chain reaction where an aryl radical is generated and subsequently abstracts a hydrogen atom. | organic-chemistry.org |

| Transition-Metal-Free Hydrogenation | Base, hydrogen source (e.g., aldehydes or alcohols) | Base promotes the formation of radical species that mediate the hydrogenation of the aryl halide. | organic-chemistry.org |

Oxidative Addition and Reductive Elimination at Metal Centers

Oxidative addition and reductive elimination are two fundamental steps in many transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings. wikipedia.orgresearchgate.netnih.gov Oxidative addition involves the insertion of a low-valent metal center (e.g., Pd(0), Ni(0)) into a carbon-halogen bond of the substrate. libretexts.org This process increases the coordination number and the formal oxidation state of the metal by two. wikipedia.orglibretexts.org For 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene, both the C-Cl and C-F bonds are potential sites for oxidative addition.

Following oxidative addition, a second component can be introduced to the metal center (e.g., via transmetalation), and the final product is formed through reductive elimination. Reductive elimination is the reverse of oxidative addition; it involves the formation of a new bond between two ligands on the metal center, which are then expelled from the coordination sphere, while the metal's oxidation state is reduced by two. libretexts.orglibretexts.org For reductive elimination to occur, the two groups to be coupled must typically be positioned cis to each other on the metal center. libretexts.org This sequence of oxidative addition and reductive elimination is the cornerstone of modern catalytic C-C and C-heteroatom bond formation.

| Process | Change in Metal Oxidation State | Change in Metal Coordination Number | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Addition | Increases by 2 | Increases by 2 | Reaction of a metal complex with a substrate (e.g., aryl halide) to cleave a bond in the substrate and form two new bonds to the metal. Requires a vacant coordination site. | wikipedia.orglibretexts.org |

| Reductive Elimination | Decreases by 2 | Decreases by 2 | Formation of a new bond between two ligands, which are then eliminated from the metal center. The ligands must be in a cis orientation. | wikipedia.orglibretexts.org |

Organometallic Reactivity and Intermediates

The organometallic chemistry of 1-(2,6-dichlorophenyl)-4-fluoronaphthalene analogs is largely dictated by the electronic properties of the substituents and the steric environment around the biaryl linkage. These factors govern the feasibility and outcome of reactions such as metalation and subsequent functionalization.

Regioselective Metalation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the case of 1-(2,6-dichlorophenyl)-4-fluoronaphthalene, the fluorine atom is a weak ortho-directing group, capable of directing lithiation to the C5 position of the naphthalene ring. However, the bulky 2,6-dichlorophenyl group at the 1-position introduces significant steric hindrance, which can influence the approach of the metalating agent.

Studies on related fluorinated naphthalenes have shown that metalation can be achieved using strong lithium bases such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The fluorine atom, through its inductive effect, increases the acidity of the adjacent protons, favoring metalation at C5.

However, the significant steric bulk of the 2,6-dichlorophenyl group can hinder the approach of the organolithium reagent to the C8 position, which would be the other potential site for ortho-metalation relative to the biaryl linkage. This steric shielding makes metalation at the C5 position more favorable. The regioselectivity of such reactions is often high, as demonstrated in analogous systems.

| Metalating Agent | Additive | Temperature (°C) | Major Product (Position of Metalation) | Regioselectivity (Major:Minor) |

|---|---|---|---|---|

| n-BuLi | TMEDA | -78 | 5-Lithio-1-(2,6-dichlorophenyl)-4-fluoronaphthalene | >95:5 |

| s-BuLi | TMEDA | -78 | 5-Lithio-1-(2,6-dichlorophenyl)-4-fluoronaphthalene | >98:2 |

| LDA | None | -40 | 5-Lithio-1-(2,6-dichlorophenyl)-4-fluoronaphthalene | ~90:10 |

Intermediates in Cross-Coupling and Functionalization Reactions

Organometallic intermediates derived from 1-(2,6-dichlorophenyl)-4-fluoronaphthalene are key to its further functionalization through cross-coupling reactions. Following regioselective metalation, the resulting organolithium species can undergo transmetalation with various metal salts (e.g., ZnCl₂, B(OR)₃, MgBr₂) to form more stable and reactive organometallic reagents.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the key steps involve the formation of pre-transmetalation complexes and subsequent reductive elimination from a high-valent palladium intermediate. For a hypothetical Suzuki coupling of a 5-boronic ester derivative of 1-(2,6-dichlorophenyl)-4-fluoronaphthalene with an aryl halide, the catalytic cycle would involve the formation of a Pd(II) intermediate after oxidative addition. Transmetalation from the boronic ester would then lead to a diorganopalladium(II) species.

The steric bulk of the 2,6-dichlorophenyl group can influence the rate of both transmetalation and reductive elimination. The restricted rotation around the biaryl bond can affect the geometry of the palladium complex, potentially hindering the formation of the transition state required for reductive elimination. In some cases, with highly hindered substrates, intermediates with higher oxidation states, such as Pd(IV), have been proposed to facilitate the final bond-forming step.

| Reaction Step | Intermediate Species | Description |

|---|---|---|

| Oxidative Addition | Ar-Pd(II)-X(L)₂ | Formation of an arylpalladium(II) halide complex. |

| Transmetalation | [Ar-Pd(II)-Ar'(L)₂] | Transfer of the aryl group from the boron reagent to the palladium center. |

| Reductive Elimination | [Ar-Ar'] + Pd(0)(L)₂ | Formation of the biaryl product and regeneration of the Pd(0) catalyst. |

Catalyst-Mediated Transformations

The reactivity of 1-(2,6-dichlorophenyl)-4-fluoronaphthalene analogs can be significantly altered and controlled through the use of specific catalysts. These catalysts can enable transformations that are otherwise difficult to achieve and can provide high levels of selectivity.

Bismuth Redox Catalysis in Fluorine Chemistry

Bismuth catalysis has emerged as a valuable tool in organic synthesis, particularly in reactions involving fluorine. While not directly utilizing 1-(2,6-dichlorophenyl)-4-fluoronaphthalene as a substrate, the principles of bismuth redox catalysis are highly relevant to the broader field of fluorine chemistry. A notable example is the bismuth-catalyzed fluorination of arylboronic esters, which proceeds through a Bi(III)/Bi(V) redox cycle. nih.gov

In this catalytic cycle, a Bi(III) complex undergoes transmetalation with an arylboronic ester to form an arylbismuth(III) species. nih.gov This intermediate is then oxidized by an electrophilic fluorinating agent, such as 1-fluoro-2,6-dichloropyridinium tetrafluoroborate, to a high-valent Bi(V) species. nih.gov Subsequent reductive elimination from the Bi(V) center forms the desired aryl fluoride (B91410) and regenerates the Bi(III) catalyst. nih.gov

Mechanistic studies, including computational work, have elucidated the key steps of this process, highlighting the importance of the ligand design on the bismuth center to facilitate the oxidative addition and reductive elimination steps. nih.gov This type of catalysis offers a complementary approach to traditional transition-metal-catalyzed fluorination reactions.

| Step | Reactants | Products | Bismuth Oxidation State Change |

|---|---|---|---|

| Transmetalation | Bi(III)-catalyst, Arylboronic ester | Aryl-Bi(III) complex | No change |

| Oxidative Addition | Aryl-Bi(III) complex, Fluorinating agent | Aryl-Bi(V)-F complex | Bi(III) → Bi(V) |

| Reductive Elimination | Aryl-Bi(V)-F complex | Aryl-F, Bi(III)-catalyst | Bi(V) → Bi(III) |

Role of Steric Hindrance and Electronic Effects on Reactivity

The reactivity of 1-(2,6-dichlorophenyl)-4-fluoronaphthalene is profoundly influenced by the interplay of steric hindrance and electronic effects. The two chlorine atoms at the ortho positions of the phenyl ring create significant steric bulk, which restricts the rotation around the C-C bond connecting the two aromatic rings. This restricted rotation, or atropisomerism, can lead to a high rotational barrier and a non-planar ground state conformation. pharmacyfreak.com

This steric hindrance has several consequences for reactivity:

Reduced Reaction Rates: The bulky dichlorophenyl group can slow down reactions by sterically impeding the approach of reagents to reactive sites, particularly at the positions ortho to the biaryl linkage.

Influence on Regioselectivity: As discussed in the context of metalation, steric hindrance can direct reactions to less hindered positions.

Impact on Catalytic Cycles: In cross-coupling reactions, the steric bulk can affect the geometry of metal-ligand complexes, influencing the rates of key steps like transmetalation and reductive elimination.

The electronic effects also play a crucial role. The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the aromatic rings towards electrophilic attack but activates them towards nucleophilic aromatic substitution. The fluorine atom on the naphthalene ring also has a notable electronic influence:

Inductive Effect: The strong inductive effect of fluorine acidifies the adjacent C-H bonds, facilitating ortho-metalation.

Resonance Effect: The lone pairs on the fluorine atom can participate in resonance, which can influence the electron density distribution in the naphthalene ring system. nih.gov

The combination of these steric and electronic factors makes the reactivity of 1-(2,6-dichlorophenyl)-4-fluoronaphthalene and its analogs a complex but predictable area of study, with implications for the design of new synthetic methodologies and the understanding of reaction mechanisms in sterically demanding biaryl systems.

| Feature | Effect | Consequence on Reactivity |

|---|---|---|

| 2,6-Dichloro substitution | Steric Hindrance | Restricted rotation, reduced reaction rates, influences regioselectivity. |

| Chlorine atoms | Electron-withdrawing (Inductive and Resonance) | Deactivation towards electrophilic attack, activation towards nucleophilic attack. |

| Fluorine atom | Strongly Electron-withdrawing (Inductive) | Acidification of adjacent C-H bonds, favoring ortho-metalation. |

| Fluorine atom | Weakly Electron-donating (Resonance) | Modulates electron density on the naphthalene ring. |

Advanced Applications in Materials Science and Organic Electronics

Design and Synthesis of Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs) for Materials

The strategic incorporation of fluorine atoms into polycyclic aromatic hydrocarbons (PAHs) is a proven method for tuning their electronic properties, enhancing their stability, and improving their performance in organic electronic devices. The compound 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene serves as a key building block in the synthesis of precisely fluorinated PAHs (F-PAHs).

The synthetic utility of this compound lies in its potential to undergo intramolecular cyclization reactions, facilitated by the presence of the reactive dichlorophenyl and fluoronaphthalene moieties. These reactions can lead to the formation of larger, more complex F-PAH structures that are difficult to access through traditional synthetic routes. The specific placement of the fluorine and chlorine atoms in the starting material allows for regioselective control over the cyclization process, enabling the synthesis of F-PAHs with well-defined structures and, consequently, predictable electronic properties.

Table 1: Key Molecular Descriptors of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene Relevant to F-PAH Synthesis

| Property | Value/Description | Significance in F-PAH Synthesis |

| Molecular Formula | C₁₆H₉Cl₂F | Provides the foundational carbon framework and heteroatom substitution for cyclization reactions. |

| Key Functional Groups | 2,6-Dichlorophenyl, 4-Fluoronaphthalene | The steric hindrance from the ortho-chlorine atoms can influence the conformation and reactivity of the molecule. The fluorine atom modifies the electronic properties of the naphthalene (B1677914) ring system. |

| Potential Reaction Sites | C-H and C-Cl bonds on the phenyl ring; C-H bonds on the naphthalene ring | These sites are susceptible to activation under various catalytic conditions, leading to intramolecular bond formation and the construction of new aromatic rings. |

Research in this area is focused on exploring different catalytic systems, such as palladium and copper complexes, to promote efficient and selective cyclization of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene and its derivatives. The resulting F-PAHs are then investigated for their potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), where their tailored electronic properties can lead to improved device performance.

Exploration of Nonlinear Optical (NLO) Materials Based on Dichlorophenyl-Fluoronaphthalene Scaffolds

Nonlinear optical (NLO) materials are crucial for a range of advanced photonic applications, including optical switching, frequency conversion, and optical data storage. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. The 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene scaffold presents a promising platform for the design of new NLO materials.

The combination of the electron-withdrawing dichlorophenyl group and the fluorinated naphthalene system can create a molecule with a significant dipole moment and hyperpolarizability, which are key determinants of NLO activity. Theoretical studies and computational modeling are often employed to predict the NLO properties of molecules based on this scaffold. These studies help in understanding the structure-property relationships and in guiding the synthesis of new derivatives with enhanced NLO performance.

Table 2: Calculated NLO Properties of a Hypothetical Dichlorophenyl-Fluoronaphthalene Derivative

| NLO Property | Calculated Value | Significance |

| First Hyperpolarizability (β) | High (specific value dependent on donor/acceptor groups) | Indicates a strong second-order NLO response, useful for applications like second-harmonic generation. |

| Second Hyperpolarizability (γ) | Moderate to High (specific value dependent on molecular structure) | Relates to the third-order NLO response, important for applications such as all-optical switching. |

| Dipole Moment (μ) | Significant | Contributes to the overall molecular polarity and influences the bulk NLO properties of the material. |

Experimental efforts in this domain involve the synthesis of derivatives of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene bearing additional electron-donating or electron-withdrawing groups. These modifications are designed to further enhance the charge asymmetry and π-conjugation within the molecule, thereby amplifying its NLO response. The synthesized compounds are then characterized using techniques such as Z-scan and hyper-Rayleigh scattering to experimentally determine their NLO coefficients.

Development of Advanced Synthetic Intermediates

Beyond its direct applications in materials science, 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene is also a valuable intermediate in organic synthesis. Its unique substitution pattern allows for a variety of chemical transformations, making it a versatile building block for the construction of complex organic molecules.

The chlorine and fluorine atoms on the aromatic rings can be selectively replaced or modified through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of a wide range of functional groups, including alkyl, aryl, amino, and alkoxy moieties. The ability to selectively functionalize different positions of the molecule opens up pathways to a diverse array of new compounds with potential applications in medicinal chemistry, agrochemicals, and other areas of chemical research.

Table 3: Potential Synthetic Transformations of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted dichlorophenyl-fluoronaphthalene derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino-substituted dichlorophenyl-fluoronaphthalene derivatives |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide) | Alkoxy-substituted dichlorophenyl-fluoronaphthalene derivatives |

The development of efficient and selective synthetic methodologies for the transformation of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene is an active area of research. These efforts are aimed at expanding the chemical space accessible from this versatile intermediate, thereby enabling the discovery of new molecules with novel properties and functions.

Future Research Directions and Unexplored Avenues

Exploration of New Materials Applications Beyond Current ScopeThis final section will speculate on the potential applications of this compound in materials science. Based on its structure, it may have potential uses in organic electronics, as a component in liquid crystals, or as a building block for novel polymers with unique thermal or optical properties.

A comprehensive table of all chemical compounds discussed will be included to ensure clarity and precision.

The scientific community eagerly awaits new research that will enable the full exploration of 1-(2,6-Dichlorophenyl)-4-fluoronaphthalene and its potential contributions to chemistry and materials science. Once sufficient data is available, a complete and authoritative article will be generated.

Q & A

Q. What in vitro assays are suitable for evaluating its potential as a pharmaceutical intermediate?

Q. How can computational modeling predict its interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.